1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core with a thiophen-2-yl substituted pyrrolidine and a sulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a halogenated pyrrolidine.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated intermediate with the pyrrolidine-2,5-dione core under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The phenyl and pyrrolidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making them candidates for drug development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, particularly in areas such as anti-inflammatory, anticancer, or antimicrobial treatments.
Industry
Industrially, the compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.
Mechanism of Action
The mechanism of action of 1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl group could form strong interactions with amino acid residues in proteins, while the thiophene ring might participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrrolidine-2,5-dione: Lacks the thiophen-2-yl group, potentially altering its electronic properties and reactivity.
1-(4-((3-(Furan-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione: Contains a furan ring instead of thiophene, which might affect its stability and reactivity.
1-(4-((3-(Pyridin-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione: The pyridine ring could introduce basicity and alter the compound’s interaction with biological targets.
Uniqueness
The presence of the thiophen-2-yl group in 1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c21-17-7-8-18(22)20(17)14-3-5-15(6-4-14)26(23,24)19-10-9-13(12-19)16-2-1-11-25-16/h1-6,11,13H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEWOXPEZDMPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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